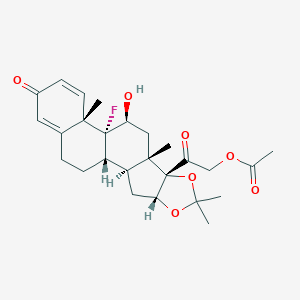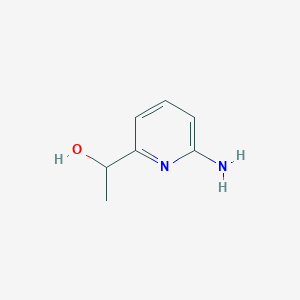
1-(6-氨基吡啶-2-基)乙醇
描述
“1-(6-Aminopyridin-2-yl)ethanol” is a chemical compound with the linear formula C7H10O1N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(6-Aminopyridin-2-yl)ethanol” is represented by the linear formula C7H10O1N2 . The InChI key is OXTSQYYVINKIRH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Aminopyridin-2-yl)ethanol” include its solid form and its InChI key OXTSQYYVINKIRH-UHFFFAOYSA-N . Its molecular weight is 138.17 g/mol.科学研究应用
有机合成和配位化学
涉及 Os(BCl2)Cl(CO)(PPh3)2 在乙醇存在下与 2-氨基吡啶反应的研究导致发现了束缚的硼基和碱稳定的硼烯锇配合物。这些发现对于开发具有催化和材料科学潜在应用的新型配位化合物具有重要意义 (Rickard 等,2002 年)。
反应性研究
在芳基乙二醛或芳基醛存在下,对 2-氨基吡啶和麦芽酸的反应性进行的研究揭示了 2-(3-芳基咪唑并[1,2-a]吡啶-2-基)乙酸乙酯的成功合成。这项研究为有机合成领域做出了贡献,为杂环化合物的产生提供了新的途径 (Asadi 等,2021 年)。
聚合物科学
在聚合物科学中,使用包括 2-(甲基氨基)乙醇在内的市售氨基醇对 2-甲基-N-甲苯磺酰基 aziridine 的 N-杂环卡宾-有机催化开环聚合的研究揭示了基于聚 aziridine 的无金属 α-羟基-ω-氨基端聚合物的形成。这项研究为开发具有药物递送和材料工程潜在应用的新型聚合物材料铺平了道路 (Bakkali-Hassani 等,2018 年)。
材料科学
氨基吡啶已被用于构建新的非中心材料。涉及氨基吡啶和 4-硝基苯酚的共结晶实验证明了这些化合物在非线性光学材料开发中的潜力。这项研究表明氨基吡啶在制造具有理想光学特性的材料中具有重要作用 (Draguta 等,2013 年)。
金属配合物的配体合成
探索了 Pfitzinger 型化学以合成含有 4-羧基-1,8-萘啶-2-基部分的配体,证明了 2-氨基吡啶衍生物在制备双齿和三齿配体中的用途。这项研究强调了这些化合物在配位化学中的重要性及其在催化和材料科学中的潜在应用 (Zong 等,2008 年)。
安全和危害
属性
IUPAC Name |
1-(6-aminopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSQYYVINKIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Aminopyridin-2-yl)ethanol | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


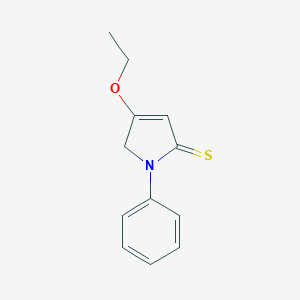
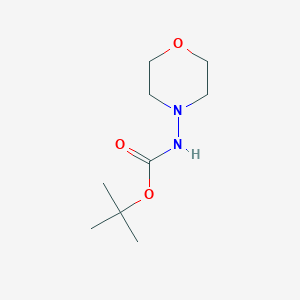


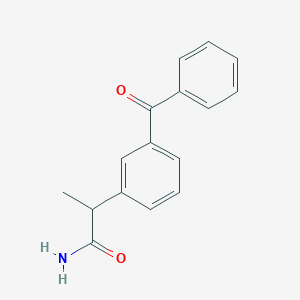
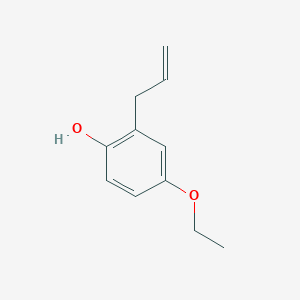


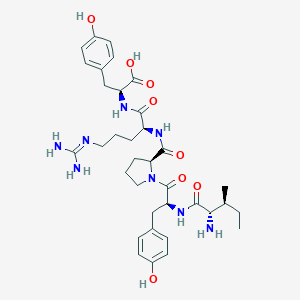
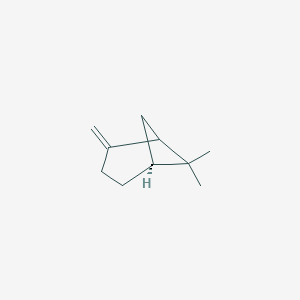
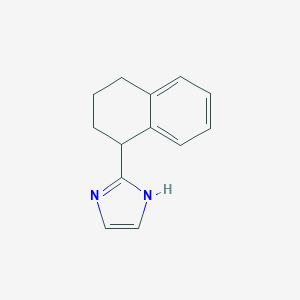
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)
